molecular formula C13H12N2O2 B14410270 N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide CAS No. 80818-97-9

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide

Katalognummer: B14410270
CAS-Nummer: 80818-97-9
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: CGQFZNDKKGGARU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzamide group linked to a pyridine ring, which is further modified with an oxo group. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide typically involves the reaction of benzoyl chloride with 4-pyridylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, hydroxylated compounds, and various substituted benzamides. These products can be further utilized in different applications, ranging from pharmaceuticals to materials science .

Wissenschaftliche Forschungsanwendungen

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with target proteins, leading to changes in their conformation and activity. Additionally, the benzamide group can interact with hydrophobic pockets within the target, enhancing the binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide stands out due to its unique combination of a benzamide group and a modified pyridine ring. This structure allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its potential biological activities make it a promising candidate for further research and development .

Eigenschaften

CAS-Nummer

80818-97-9

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

N-[(1-oxidopyridin-1-ium-4-yl)methyl]benzamide

InChI

InChI=1S/C13H12N2O2/c16-13(12-4-2-1-3-5-12)14-10-11-6-8-15(17)9-7-11/h1-9H,10H2,(H,14,16)

InChI-Schlüssel

CGQFZNDKKGGARU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=[N+](C=C2)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.